RGS4 inhibitor 13
CAS No.:
Cat. No.: VC14499366
Molecular Formula: C7H12N2O3S
Molecular Weight: 204.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12N2O3S |
|---|---|
| Molecular Weight | 204.25 g/mol |
| IUPAC Name | 2-ethyl-4-(2-methoxyethyl)-1,2,4-thiadiazolidine-3,5-dione |
| Standard InChI | InChI=1S/C7H12N2O3S/c1-3-9-6(10)8(4-5-12-2)7(11)13-9/h3-5H2,1-2H3 |
| Standard InChI Key | NCTIMJFWDQCLDW-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=O)N(C(=O)S1)CCOC |
Introduction
Discovery and Screening of RGS4 Inhibitor 13
High-Throughput Screening Framework
RGS4 inhibitor 13 was identified through a high-throughput screening (HTS) campaign designed to detect compounds that counteract RGS4-mediated suppression of GPCR signaling . A stable HEK293-FlpIn cell line expressing the M3-muscarinic receptor and doxycycline-regulated RGS4 was employed to monitor Gαq-mediated calcium flux. Over 300,000 compounds were screened for their ability to enhance carbachol-induced calcium signaling specifically in the presence of RGS4 . Primary hits were validated through counter-screens to exclude false positives and compounds acting upstream of RGS4 (e.g., receptor agonists).
Table 1: Screening Outcomes for RGS4 Inhibitors
| Screening Stage | Compounds Tested | Confirmed Hits | Hit Rate (%) |
|---|---|---|---|
| Primary Screen | 305,721 | 1,365 | 0.45 |
| Counter-Screen (-Dox) | 1,365 | 467 | 43 |
| Concentration-Response | 467 | 58 | 12 |
| Biochemical Confirmation | 58 | 13 | 22 |
Of the 13 validated inhibitors, RGS4 inhibitor 13 exhibited reversible binding kinetics and sub-30 μM potency in biochemical assays .
Biochemical and Structural Characterization
Mechanism of Action
RGS4 inhibitor 13 belongs to a class of thiol-reactive compounds that covalently modify cysteine residues on RGS4. Mutagenesis studies using an RGS4 variant lacking solvent-accessible cysteines (RGS4-Cys) confirmed that inhibitor activity depends on covalent modification of Cys-95 and Cys-132 . Thermal shift assays revealed that inhibitor binding destabilizes RGS4’s tertiary structure, reducing its melting temperature (ΔTm = 4–6°C), while leaving Gα subunits unaffected . This allosteric disruption impedes RGS4’s ability to stabilize the transition state of GTP hydrolysis on Gα subunits.
Selectivity Profile
RGS4 inhibitor 13 demonstrates moderate selectivity across the RGS protein family. In flow cytometry protein interaction assays (FCPIA), it inhibited RGS4 and RGS19 with IC50 values of 18.3 μM and 10.9 μM, respectively, but showed minimal activity against RGS7, RGS8, and RGS16 . This selectivity aligns with structural variability in the α4-α7 helical bundle, a region critical for RGS4-inhibitor interactions .
Table 2: Activity of Reversible RGS4 Inhibitors
| Compound CID | FCPIA IC50 (μM) | SS-GAP IC50 (μM) | Cellular IC50 (μM) | Selectivity (Rank Order) |
|---|---|---|---|---|
| 5428579 | 8.2 | 55.8 | 35.5 | R19 ≈ R4 > R7 > R16 > R8 |
| 1905297 | 27.9 | 35.6 | 23.8 | R4 > (R7, R8, R16, R19) |
| 1389577 | 18.3 | 10.9 | 15.0 | R4 ≈ R19 > R7 > R8, R16 |
| 1777233 | 15.3 | 9.4 | 20.0 | R4 > R19 > R16 > R7, R8 |
Functional Impact on GPCR Signaling
Cellular Efficacy
In HEK293 cells, RGS4 inhibitor 13 enhanced carbachol-stimulated calcium flux by 40–60% at 15 μM, effectively reversing RGS4-mediated suppression of M3-muscarinic receptor signaling . The compound’s cellular IC50 (15.0 μM) closely matched its biochemical potency, suggesting minimal off-target effects in intact systems .
In Vivo Pharmacological Effects
Preclinical studies using RGS4 inhibitor 13 in murine models demonstrated its ability to modulate nociception and opioid receptor signaling. Co-administration with the μ-opioid agonist DAMGO potentiated analgesia by 2.5-fold, mirroring phenotypes observed in RGS4 knockout mice . In a formalin-induced pain model, the inhibitor reduced late-phase nociceptive responses by 35%, highlighting its potential as an adjunct for chronic pain management .
Therapeutic Implications and Future Directions
Neurological Disorders
RGS4 is enriched in brain regions implicated in schizophrenia, Parkinson’s disease, and addiction. Inhibitor 13’s ability to enhance dopamine D2 receptor signaling supports its exploration in movement disorders . Notably, RGS4 knockout mice exhibit hypersensitivity to dopamine agonists, a trait replicated pharmacologically by inhibitor 13 .
Cancer
Emerging evidence links RGS4 to tumor progression via dysregulation of GPCR pathways in breast and prostate cancers . Inhibitor 13’s modulation of Gαi/o signaling could suppress oncogenic mitogen-activated protein kinase (MAPK) pathways, though this remains untested.
Challenges and Limitations
Selectivity and Off-Target Effects
Despite moderate selectivity, inhibitor 13’s thiol reactivity raises concerns about interactions with non-RGS proteins containing accessible cysteines. Proteomic studies are needed to map its off-target landscape.
Pharmacokinetic Optimization
Current analogs exhibit poor oral bioavailability and short plasma half-lives (t1/2 < 1 hr in rodents) . Structural modifications to reduce thiol reactivity while retaining potency are underway.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume